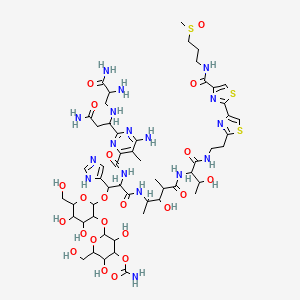

Bleomycin A1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bleomycin A1 is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is part of the bleomycin family, which includes several related compounds such as bleomycin A2 and B2. This compound is primarily known for its antitumor properties and is used in chemotherapy to treat various types of cancer, including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, and testicular cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bleomycin A1 is typically isolated from the fermentation broth of Streptomyces verticillus. The process involves several steps, including extraction, purification, and crystallization. High-performance liquid chromatography (HPLC) is often used to separate and purify this compound from other components in the fermentation broth .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces verticillus. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to maximize the yield of this compound. After fermentation, the compound is extracted and purified using techniques like ion-paired reversed-phase HPLC .

Analyse Des Réactions Chimiques

Types of Reactions: Bleomycin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the key reactions is the chelation of metal ions, primarily iron, which leads to the formation of a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include metal ions like iron and oxygen. The reaction conditions often involve physiological pH and temperature, as these conditions are relevant to its biological activity .

Major Products Formed: The major products formed from the reactions of this compound include DNA fragments resulting from the cleavage of DNA strands. This cleavage is primarily due to the formation of free radicals that attack the DNA .

Applications De Recherche Scientifique

Bleomycin A1 has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as a model compound to study metal ion chelation and free radical formation. Its ability to cleave DNA makes it a valuable tool for understanding oxidative DNA damage .

Biology: In biological research, this compound is used to induce DNA damage in cells, which helps in studying DNA repair mechanisms and the cellular response to DNA damage .

Medicine: Medically, this compound is used in chemotherapy to treat various cancers. It is often used in combination with other chemotherapeutic agents to enhance its efficacy and reduce the risk of resistance .

Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. Its unique mechanism of action makes it a valuable lead compound for designing novel therapeutics .

Mécanisme D'action

Bleomycin A1 exerts its effects by binding to DNA and causing strand breaks. The compound chelates metal ions, primarily iron, to form a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals. These free radicals attack the DNA, leading to single and double-strand breaks. This DNA damage inhibits DNA synthesis and induces cell death .

Molecular Targets and Pathways: The primary molecular target of this compound is DNA. The pathways involved include the formation of free radicals and the subsequent oxidative damage to DNA. This mechanism is crucial for its antitumor activity .

Comparaison Avec Des Composés Similaires

- Bleomycin A2

- Bleomycin B2

- Vancomycin (another glycopeptide antibiotic)

Comparison: Bleomycin A1 is unique in its ability to chelate metal ions and produce free radicals that cleave DNA. While other bleomycin compounds like bleomycin A2 and B2 share similar structures and mechanisms, this compound is often preferred for its specific antitumor properties. Vancomycin, although a glycopeptide antibiotic, does not share the same DNA-cleaving properties and is primarily used to treat bacterial infections .

This compound stands out due to its potent antitumor activity and its unique mechanism of action involving metal ion chelation and free radical formation. Its diverse applications in scientific research and medicine make it a valuable compound in the field of oncology and beyond.

Propriétés

Numéro CAS |

58995-26-9 |

|---|---|

Formule moléculaire |

C54H81N17O22S3 |

Poids moléculaire |

1416.5 g/mol |

Nom IUPAC |

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[3-hydroxy-5-[[3-hydroxy-1-[2-[4-[4-(3-methylsulfinylpropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-1-oxobutan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |

InChI |

InChI=1S/C54H81N17O22S3/c1-19-32(68-45(71-43(19)57)24(11-30(56)75)63-12-23(55)44(58)81)49(85)70-34(40(25-13-60-18-64-25)91-53-42(38(79)36(77)28(14-72)90-53)92-52-39(80)41(93-54(59)87)37(78)29(15-73)89-52)50(86)65-21(3)35(76)20(2)46(82)69-33(22(4)74)48(84)62-9-7-31-66-27(17-94-31)51-67-26(16-95-51)47(83)61-8-6-10-96(5)88/h13,16-18,20-24,28-29,33-42,52-53,63,72-74,76-80H,6-12,14-15,55H2,1-5H3,(H2,56,75)(H2,58,81)(H2,59,87)(H,60,64)(H,61,83)(H,62,84)(H,65,86)(H,69,82)(H,70,85)(H2,57,68,71) |

Clé InChI |

GMYNGXLEGQPRFK-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCS(=O)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide](/img/structure/B14608774.png)

![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)

![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)

![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)

![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)

![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)